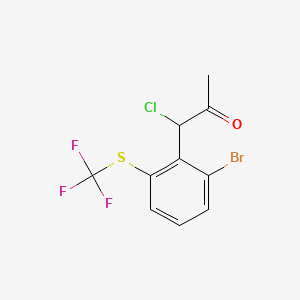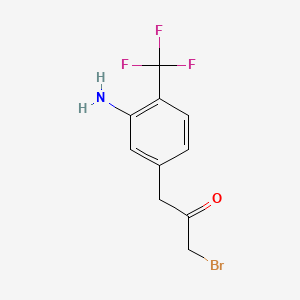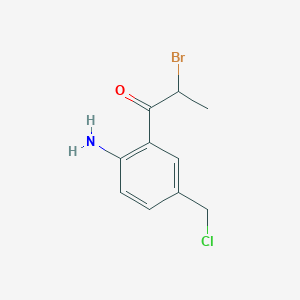![molecular formula C7H15IO3 B14054082 1-Iodo-3-[(2-methoxyethoxy)methoxy]propane CAS No. 100350-23-0](/img/structure/B14054082.png)
1-Iodo-3-[(2-methoxyethoxy)methoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H15IO3. It is characterized by the presence of an iodine atom attached to a propane backbone, along with two methoxyethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,3-dihydroxypropane with iodine and a base, followed by the introduction of methoxyethoxy groups through etherification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of propane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted propane derivatives.
Oxidation: Alcohols and ketones.
Reduction: Propane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and methoxyethoxy groups. These functional groups allow the compound to interact with different molecular targets, facilitating reactions like substitution and oxidation. The pathways involved often include nucleophilic substitution and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
- Propane, 1-bromo-3-[(2-methoxyethoxy)methoxy]-
- Propane, 1-chloro-3-[(2-methoxyethoxy)methoxy]-
- Propane, 1-iodo-2-[(2-methoxyethoxy)methoxy]-
Comparison:
- Uniqueness: The presence of the iodine atom in Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- makes it more reactive in substitution reactions compared to its bromo and chloro analogs.
- Reactivity: Iodine is a better leaving group than bromine and chlorine, making the compound more suitable for certain synthetic applications.
- Applications: While similar compounds may be used in similar applications, the specific reactivity of the iodine derivative can make it more advantageous in certain chemical syntheses.
Eigenschaften
CAS-Nummer |
100350-23-0 |
|---|---|
Molekularformel |
C7H15IO3 |
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
1-iodo-3-(2-methoxyethoxymethoxy)propane |
InChI |
InChI=1S/C7H15IO3/c1-9-5-6-11-7-10-4-2-3-8/h2-7H2,1H3 |
InChI-Schlüssel |
BMIQVKDAFYUXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


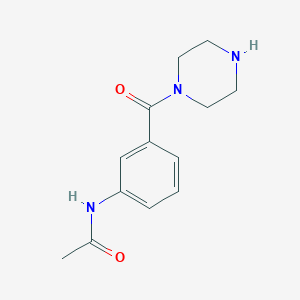
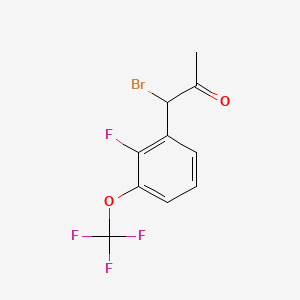
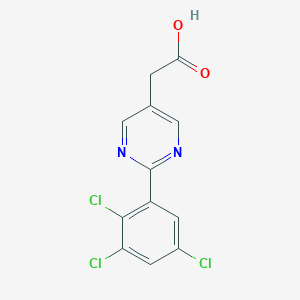
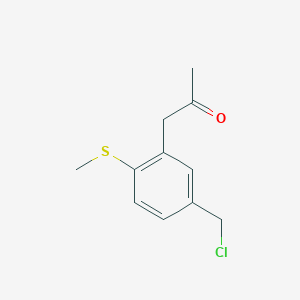

![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
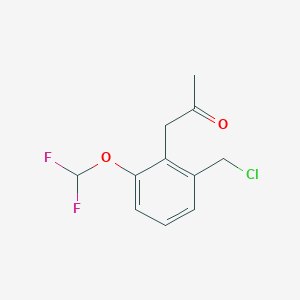
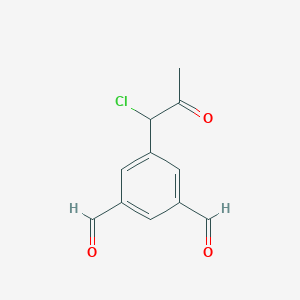
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
